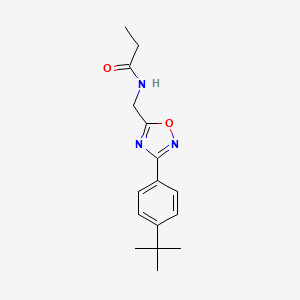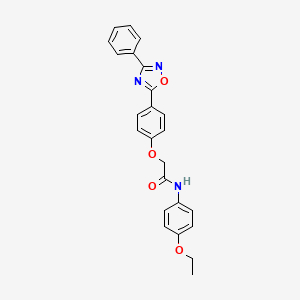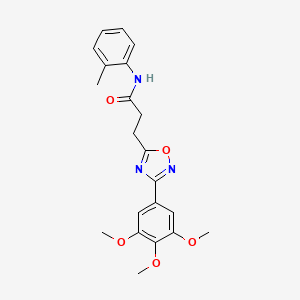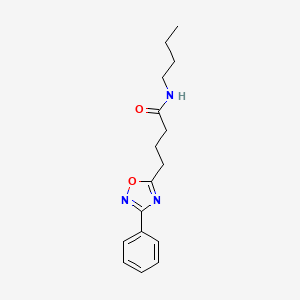
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TBOA and is a potent inhibitor of glutamate transporters.
作用機序
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate, leading to an increase in extracellular glutamate levels. The increase in glutamate levels can have a variety of effects on neuronal activity, including the induction of excitotoxicity.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by TBOA can have a variety of effects on biochemical and physiological processes. It has been shown to induce excitotoxicity, which can lead to neuronal death. Additionally, TBOA has been shown to have effects on synaptic plasticity, learning, and memory.
実験室実験の利点と制限
TBOA has several advantages as a research tool. It is a potent inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate in various physiological processes. Additionally, TBOA is relatively selective for glutamate transporters, making it a useful tool for studying the specific effects of glutamate transport inhibition. However, TBOA has several limitations as a research tool. It is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, TBOA has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on TBOA. One area of research is the development of more selective inhibitors of glutamate transporters. Additionally, TBOA has been shown to have effects on synaptic plasticity, learning, and memory, making it a potential target for the development of new drugs for the treatment of neurological disorders. Finally, the role of glutamate in various physiological processes is still not fully understood, and further research on TBOA may shed light on this important area of study.
Conclusion:
In conclusion, TBOA is a complex molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a potent inhibitor of glutamate transporters, which can have a variety of effects on neuronal activity. While TBOA has several advantages as a research tool, it also has several limitations. However, further research on TBOA may lead to new insights into the role of glutamate in various physiological processes and the development of new drugs for the treatment of neurological disorders.
合成法
The synthesis of TBOA involves the reaction of 4-tert-butylphenylhydrazine with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 5-chloromethyl-1,2,4-oxadiazole to yield TBOA. The synthesis of TBOA is a complex process that requires specialized equipment and expertise.
科学的研究の応用
TBOA has been extensively studied for its potential applications in various fields of research. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate in the brain. This inhibition leads to an increase in extracellular glutamate levels, which can have a variety of effects on neuronal activity.
特性
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-13(20)17-10-14-18-15(19-21-14)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISJUDIGMFVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)






![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


